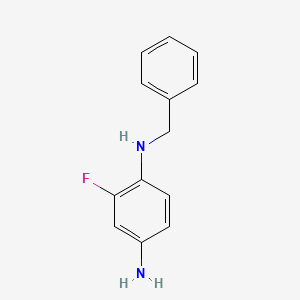

N1-Benzyl-2-fluorobenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-2-fluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKMAIPESXDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of N1 Benzyl 2 Fluorobenzene 1,4 Diamine

Electrophilic Aromatic Substitution (EAS) Mechanisms on the Benzene (B151609) Ring

Electrophilic aromatic substitution is a cornerstone of benzene chemistry, and the reactivity of substituted benzenes is profoundly influenced by the electronic nature of the substituents they carry. In the case of N1-Benzyl-2-fluorobenzene-1,4-diamine, the amino and fluoro groups play a crucial role in modulating the electron density of the aromatic ring and directing the regiochemical outcome of electrophilic attack.

Electronic Effects of Amino and Fluoro Substituents on Ring Reactivity

The amino groups (-NH2 and -NHCH2Ph) are potent activating groups in electrophilic aromatic substitution. This is due to their strong +M (mesomeric or resonance) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring. This delocalization significantly increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This activating influence is somewhat tempered by the -I (inductive) effect of the electronegative nitrogen atom, which withdraws electron density through the sigma bond. However, for amino groups, the resonance effect overwhelmingly dominates the inductive effect, leading to a net activation of the aromatic ring.

In N1-Benzyl-2-fluorobenzene-1,4-diamine, the powerful activating effect of the two amino groups is expected to dominate the deactivating effect of the fluorine atom, rendering the benzene ring highly activated towards electrophilic aromatic substitution.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity |

| Amino (-NH2, -NHR) | Weakly deactivating | Strongly activating | Strongly activating |

| Fluoro (-F) | Strongly deactivating | Weakly activating | Weakly deactivating |

Regioselectivity and Directing Effects in Aromatic Functionalization

The positions at which an incoming electrophile will attack the benzene ring are determined by the directing effects of the existing substituents. Both the amino and fluoro groups are ortho, para-directors. This is because the resonance donation of electrons from these groups increases the electron density predominantly at the ortho and para positions relative to the substituent.

In N1-Benzyl-2-fluorobenzene-1,4-diamine, the directing effects of the three substituents must be considered collectively. The primary amino group (-NH2) at C-4 and the N-benzylamino group (-NHCH2Ph) at C-1 are strong ortho, para-directors. The fluoro group at C-2 is also an ortho, para-director. The positions available for substitution are C-3, C-5, and C-6.

Position 3: ortho to the -NHCH2Ph group and meta to the -NH2 group.

Position 5: para to the -NHCH2Ph group and ortho to the -NH2 group.

Position 6: ortho to the -NHCH2Ph group and meta to the -NH2 group.

Considering the powerful activating and directing influence of the amino groups, electrophilic attack is most likely to occur at the positions that are ortho or para to them. The position para to the strong activating N-benzylamino group is occupied by the primary amino group. The positions ortho to the N-benzylamino group are C-2 (occupied by fluorine) and C-6. The position ortho to the primary amino group is C-5. Therefore, electrophilic substitution is strongly favored at positions 5 and 6. Steric hindrance from the bulky N-benzyl group might slightly disfavor substitution at position 6 compared to position 5.

Detailed Mechanistic Insights into Nitration and Halogenation Processes

Nitration:

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).

The mechanism for the nitration of N1-Benzyl-2-fluorobenzene-1,4-diamine would proceed as follows:

Generation of the electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.

HNO3 + 2H2SO4 ⇌ NO2+ + H3O+ + 2HSO4-

Electrophilic attack: The electron-rich benzene ring of N1-Benzyl-2-fluorobenzene-1,4-diamine attacks the nitronium ion. As discussed, this attack will preferentially occur at the positions most activated by the amino groups, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The positive charge in this intermediate is delocalized over the ring and can be stabilized by the lone pairs of the amino and fluoro groups.

Deprotonation: A weak base, such as the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

Due to the high activation of the ring by the two amino groups, nitration of N1-Benzyl-2-fluorobenzene-1,4-diamine is expected to be a rapid reaction. However, strong acidic conditions can lead to protonation of the amino groups, forming anilinium ions (-NH3+ and -NH2R+). These protonated groups are strongly deactivating and meta-directing, which would significantly alter the reactivity and regioselectivity of the reaction. To avoid this, nitration of highly activated anilines is often carried out under milder conditions or with protection of the amino groups.

Halogenation:

Halogenation of aromatic rings, such as bromination or chlorination, typically involves the use of the elemental halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). The Lewis acid polarizes the halogen molecule, generating a more potent electrophile.

The mechanism for the halogenation of N1-Benzyl-2-fluorobenzene-1,4-diamine is analogous to that of nitration:

Generation of the electrophile: The Lewis acid coordinates with the halogen molecule, creating a polarized complex that can be represented as Br+-Br-FeBr3.

Electrophilic attack: The activated benzene ring attacks the electrophilic halogen, leading to the formation of a resonance-stabilized carbocation intermediate. Again, the attack will be directed to the ortho and para positions relative to the activating amino groups.

Deprotonation: The [FeBr4]- complex acts as a base, abstracting a proton from the ring to restore aromaticity and regenerate the Lewis acid catalyst.

Given the high reactivity of N1-Benzyl-2-fluorobenzene-1,4-diamine, halogenation might proceed even in the absence of a Lewis acid catalyst, particularly with bromine.

Nucleophilic Substitution Reactions Involving the Fluoro Group

While the electron-rich nature of the benzene ring in N1-Benzyl-2-fluorobenzene-1,4-diamine favors electrophilic attack, the presence of the fluorine atom opens up the possibility of nucleophilic aromatic substitution (SNAr).

SNAr Reactivity of the Fluorine Atom in Substituted Systems

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). These groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as the Meisenheimer complex.

In N1-Benzyl-2-fluorobenzene-1,4-diamine, the benzene ring is substituted with electron-donating amino groups, which would destabilize the negatively charged Meisenheimer complex, making classical SNAr reactions challenging. However, recent advances in organic synthesis have shown that SNAr reactions on electron-rich fluoroarenes can be achieved under specific conditions. One such approach is through photoredox catalysis. In this method, a photocatalyst, upon irradiation with light, can oxidize the electron-rich aromatic ring to a radical cation. This process reverses the electronic demand of the ring, making it susceptible to attack by a nucleophile.

The fluorine atom is an excellent leaving group in SNAr reactions, a fact attributed to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic, and the ability of fluorine to stabilize the transition state leading to the Meisenheimer complex.

Substitution Reactions with Various Nucleophiles for Derivatization

The substitution of the fluorine atom in N1-Benzyl-2-fluorobenzene-1,4-diamine with various nucleophiles can lead to a diverse range of derivatives. This derivatization can be a powerful tool for modifying the properties of the molecule.

| Nucleophile | Reagent Example | Product Type | Potential Reaction Conditions |

| Amines | R-NH2, R2NH | Diamino-substituted benzene derivative | Photoredox catalysis, high temperature, or metal catalysis |

| Alcohols/Phenols | R-OH, Ar-OH | Amino-ether derivative | Strong base (e.g., NaH) to form the alkoxide/phenoxide, possibly with heating |

| Thiols | R-SH | Amino-thioether derivative | Base to form the thiolate |

The success of these reactions would heavily depend on the chosen reaction conditions to overcome the electronic deactivation of the ring towards nucleophilic attack. For instance, the use of strong bases can deprotonate the nucleophile, increasing its nucleophilicity. High temperatures can also provide the necessary activation energy for the reaction to proceed. As mentioned, photoredox catalysis offers a modern and often milder alternative for promoting SNAr on such electron-rich systems.

Oxidation and Reduction Chemistry of Amine Functionalities

The presence of two amine groups on the benzene ring makes N1-Benzyl-2-fluorobenzene-1,4-diamine susceptible to redox reactions. The electron-donating nature of the amino groups facilitates oxidation, while the synthesis of the compound often involves a reduction step.

Aromatic p-diamines are known to undergo oxidation to form quinone-diimines, which can subsequently hydrolyze to form quinones. The oxidation of N1-Benzyl-2-fluorobenzene-1,4-diamine is expected to proceed through the formation of a radical cation intermediate, leading to quinone-type products. smolecule.com The primary amine is generally more susceptible to oxidation than the secondary amine. smolecule.com The reaction can be initiated by various chemical oxidizing agents or electrochemical methods.

The expected transformation would involve the oxidation of the diamine to a fluoro-N-benzylquinone-diimine derivative. Given the instability of many diimines, this intermediate could potentially hydrolyze to the corresponding 2-fluoro-1,4-benzoquinone, with the loss of the amino groups. The specific product would depend heavily on the reaction conditions and the oxidizing agent employed.

Table 1: Potential Oxidative Transformations

| Oxidizing Agent | Expected Product Class | Reaction Notes |

|---|---|---|

| Ceric Ammonium (B1175870) Nitrate (CAN) | Quinone Derivatives | A common reagent for oxidizing hydroquinones and aromatic amines to quinones. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Nitroso or Quinone Compounds | The outcome depends on the catalyst and reaction conditions. smolecule.com |

| Potassium Permanganate (KMnO₄) | Quinone Derivatives | A strong oxidizing agent capable of oxidizing the amine functionalities. smolecule.com |

The synthesis of substituted o-phenylenediamines like N1-Benzyl-2-fluorobenzene-1,4-diamine often involves the reduction of a corresponding nitroaniline precursor. This represents a key reductive pathway associated with the compound class. For instance, a common synthetic route involves the nucleophilic aromatic substitution of a fluoronitrobenzene with an amine, followed by the reduction of the nitro group. mdpi.com

A plausible synthesis for N1-Benzyl-2-fluorobenzene-1,4-diamine would start with the reaction of 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-iodo-4-nitrobenzene with benzylamine (B48309) to form N-benzyl-2-fluoro-4-nitroaniline. The subsequent reduction of the nitro group to a primary amine would yield the final product.

Table 2: Common Reduction Methods for Nitroaniline Precursors

| Reducing Agent / Method | Description |

|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | A clean and efficient method using hydrogen gas and a palladium on carbon catalyst. mdpi.com |

| Tin(II) Chloride (SnCl₂) / HCl | A classic method for the reduction of aromatic nitro groups in an acidic medium. |

| Sodium Borohydride (NaBH₄) / Catalyst | Can be used in combination with catalysts like NiCl₂ for nitro group reduction. |

Cyclization Reactions and Heterocycle Formation

The ortho (1,2-) arrangement of the two amine groups on the fluorinated ring is a critical structural feature that enables the molecule to act as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.comsemanticscholar.org

N1-Benzyl-2-fluorobenzene-1,4-diamine can react with bifunctional electrophiles to undergo condensation and subsequent intramolecular cyclization, leading to the formation of five- or six-membered heterocyclic rings. The nucleophilic primary and secondary amines attack the electrophilic centers, leading to the elimination of a small molecule (typically water) and ring closure.

Benzimidazoles are a significant class of heterocyclic compounds formed by the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govsemanticscholar.org In this reaction, N1-Benzyl-2-fluorobenzene-1,4-diamine would react with an aldehyde or carboxylic acid. The reaction with an aldehyde typically proceeds via the formation of a Schiff base, followed by cyclization and oxidative aromatization. The presence of the N-benzyl group would result in the formation of a 1-substituted benzimidazole (B57391) derivative. The fluorine atom would be located on the benzene portion of the benzimidazole core.

The general mechanism involves the initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration and cyclization.

Table 3: Synthesis of Benzimidazole Derivatives

| Reagent (R-CHO or R-COOH) | Expected Product |

|---|---|

| Formic Acid (HCOOH) | 1-Benzyl-7-fluoro-1H-benzo[d]imidazole |

| Benzaldehyde (C₆H₅CHO) | 1-Benzyl-7-fluoro-2-phenyl-1H-benzo[d]imidazole |

Quinoxalines are bicyclic heterocycles formed from the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. sid.irorganic-chemistry.org N1-Benzyl-2-fluorobenzene-1,4-diamine can serve as the diamine component in this synthesis. The reaction is typically straightforward and often carried out in an alcoholic solvent, sometimes with acid or base catalysis.

The reaction of N1-Benzyl-2-fluorobenzene-1,4-diamine with a 1,2-diketone like benzil or a simple α-dicarbonyl such as glyoxal would lead to the formation of a substituted quinoxaline (B1680401). The resulting quinoxaline would bear a benzylamino group and a fluorine atom on the benzene ring portion of the heterocyclic system.

Table 4: Synthesis of Quinoxaline Derivatives

| 1,2-Dicarbonyl Compound | Expected Product |

|---|---|

| Glyoxal ((CHO)₂) | 5-Amino-N-benzyl-8-fluoroquinoxalin-5-amine |

| Benzil ((C₆H₅CO)₂) | N-Benzyl-8-fluoro-2,3-diphenylquinoxalin-5-amine |

Pathways to Benzotriazolium Salts and Other Annulated Systems

The chemical structure of N1-Benzyl-2-fluorobenzene-1,4-diamine, featuring vicinal amino groups, suggests its potential as a precursor for the synthesis of benzotriazole derivatives. The established method for synthesizing benzotriazoles involves the cyclocondensation of ortho-phenylenediamines with a source of nitrous acid, such as sodium nitrite in the presence of an acid. This reaction proceeds through the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the benzotriazole ring.

While specific studies on the reaction of N1-Benzyl-2-fluorobenzene-1,4-diamine to form benzotriazoles have not been detailed in the available literature, the general mechanism provides a basis for a proposed pathway. The reaction would likely be initiated by the formation of a diazonium salt at the primary amino group. The subsequent intramolecular cyclization would then lead to the formation of a benzotriazole. The presence of the benzyl (B1604629) group on one of the nitrogen atoms and the fluorine atom on the benzene ring would influence the electronic properties and reactivity of the molecule, potentially affecting the reaction conditions and the yield of the product.

The formation of benzotriazolium salts would necessitate a further reaction step, typically involving N-alkylation or N-arylation of the resulting benzotriazole. For instance, substituted diaminobenzenes are known to be starting materials for benzotriazolium salts, which can be prepared by reaction with tert-butyl nitrite followed by treatment with an alkylating agent like trimethyloxonium tetrafluoroborate. mdpi.com These salts have applications as Lewis acid catalysts in various organic transformations. mdpi.com

Beyond benzotriazoles, ortho-phenylenediamines are versatile building blocks for a variety of other annulated (fused-ring) systems. These include the formation of benzimidazoles through condensation with carboxylic acids or aldehydes, and dihydrotetraazaanthracenes via specific cyclization reactions. mdpi.com The reactivity of N1-Benzyl-2-fluorobenzene-1,4-diamine towards these reagents could theoretically lead to the corresponding N-benzylated and fluorinated annulated heterocyclic compounds. However, specific research documenting these pathways for this particular substrate is not currently available.

Table 1: Potential Annulated Systems from N1-Benzyl-2-fluorobenzene-1,4-diamine

| Reagent Class | Potential Product Class | Notes |

| Nitrous Acid (e.g., NaNO2, H+) | Benzotriazoles | General reaction for o-phenylenediamines. |

| Nitrous Acid followed by Alkylating Agent | Benzotriazolium Salts | Requires subsequent N-alkylation. |

| Carboxylic Acids / Aldehydes | Benzimidazoles | Common condensation reaction. |

| Specific Dicarbonyl or equivalent reagents | Dihydrotetraazaanthracenes / Quinoxalines | Dependent on the specific cyclizing agent used. |

Exploration of Radical Mechanisms in Aromatic Functionalization

The study of radical mechanisms in the functionalization of aromatic compounds is a significant area of chemical research. For N1-Benzyl-2-fluorobenzene-1,4-diamine, the presence of amino groups and a fluorine substituent on the aromatic ring suggests several possibilities for radical-mediated reactions, although specific studies on this compound are lacking.

Generally, aromatic amines can undergo reactions involving nitrogen-centered radicals. The stability and subsequent reactivity of these radicals can be influenced by the substituents on the aromatic ring and the nitrogen atom. The benzyl group in N1-Benzyl-2-fluorobenzene-1,4-diamine could potentially influence the stability of such radicals.

Furthermore, the fluorine atom introduces another dimension to the potential radical chemistry of this molecule. While the C-F bond is strong, under certain conditions, radical aromatic substitution could occur. The field of radical fluorination involves the reaction of a carbon-centered radical with a fluorine source to form an organofluorine compound. Conversely, a fluorine-containing aromatic ring might be susceptible to attack by other radical species. The electronic effect of the fluorine atom, along with the two amino groups, would direct the regioselectivity of such an attack.

Research into the radical-mediated reactions of fluorinated aromatic compounds often focuses on aspects like the influence of fluorine substituents on the stability and electronegativity of radical intermediates. These factors are critical in determining the pathways of reactions such as alkene addition and hydrogen atom abstraction. While general principles have been established for fluorinated compounds, their specific application to the nuanced structure of N1-Benzyl-2-fluorobenzene-1,4-diamine would require dedicated experimental investigation.

Table 2: Potential Radical Reactions Involving N1-Benzyl-2-fluorobenzene-1,4-diamine

| Reaction Type | Potential Outcome | Influencing Factors |

| Nitrogen-Centered Radical Formation | Further functionalization at the nitrogen or ring positions | Method of radical generation, presence of other reagents |

| Homolytic Aromatic Substitution | Addition of a radical species to the aromatic ring | Nature of the incoming radical, electronic effects of substituents (F, NH2, NHBn) |

| Radical-Initiated Cyclization | Formation of novel heterocyclic structures | Intramolecular reaction design, presence of suitable radical acceptors |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound N1-Benzyl-2-fluorobenzene-1,4-diamine, no specific, publicly available research findings containing the detailed Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) data required for a thorough and scientifically accurate analysis could be located.

To fulfill the user's request for an article structured around advanced spectroscopic characterization, specific data points such as chemical shifts (δ) in ppm for ¹H, ¹³C, and ¹⁹F NMR, coupling constants (J) in Hz, and precise mass-to-charge ratio (m/z) from HRMS are essential. These data are typically generated through the synthesis and subsequent laboratory analysis of the compound, and the findings are then published in peer-reviewed scientific literature or deposited in chemical databases.

The search did identify general information about the synthesis and expected spectroscopic characteristics of related compounds, such as 2-fluorobenzene-1,4-diamine (B84049). For instance, it is understood that in the ¹H NMR spectrum of N1-Benzyl-2-fluorobenzene-1,4-diamine, one would expect to observe distinct signals for the protons on the fluorinated benzene ring, the benzyl group's aromatic protons, and the methylene (B1212753) (-CH₂-) protons. Similarly, the ¹³C NMR would reveal the carbon framework, with characteristic splitting patterns for carbons bonded to or near the fluorine atom. A ¹⁹F NMR spectrum would provide specific information about the chemical environment of the fluorine atom. However, without access to the actual experimental data, a detailed analysis and the creation of the requested data tables are not possible.

Dynamic NMR studies, which would provide insight into conformational analysis and exchange processes, also require specific experimental data that is not available. Likewise, accurate mass determination via HRMS, a key technique for confirming the elemental composition of a molecule, necessitates access to the experimental results.

Given the absence of this foundational data in the public domain, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. The creation of such an article would require access to primary research data that does not appear to be currently published or accessible.

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of N1-Benzyl-2-fluorobenzene-1,4-diamine and confirming its identity. In a typical GC-MS analysis, the compound would be separated from any residual starting materials (e.g., 2-fluorobenzene-1,4-diamine (B84049), benzyl (B1604629) halide) or reaction byproducts on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, would be a characteristic feature used for its identification under specific analytical conditions.

Following separation, the molecule is ionized, and the resulting charged fragments are analyzed by the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (C13H13FN2), which is approximately 216.26 g/mol . The fragmentation pattern observed in the mass spectrum would provide structural confirmation. Key expected fragmentation patterns would likely include:

Loss of a benzyl group: A significant fragment would be expected from the cleavage of the C-N bond between the benzene (B151609) ring and the benzyl group, resulting in a prominent peak corresponding to the benzyl cation ([C7H7]+, m/z = 91) or the remaining fluorinated diamine radical cation.

Fragments of the fluorophenylenediamine core: Various fragments arising from the breakdown of the 2-fluorobenzene-1,4-diamine structure would also be anticipated.

The combination of a unique retention time and a characteristic mass spectrum would provide a high degree of confidence in the identification and purity assessment of N1-Benzyl-2-fluorobenzene-1,4-diamine.

Infrared (IR) and Raman Spectroscopy

Expected Vibrational Modes for N1-Benzyl-2-fluorobenzene-1,4-diamine:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic -CH2-) | Symmetric & Asymmetric Stretching | 2850-2960 | IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | IR, Raman |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 | IR |

| C-N | Stretching | 1250-1360 | IR, Raman |

| C-F | Stretching | 1000-1400 | IR |

FT-IR spectroscopy would provide detailed information about the chemical bonding within N1-Benzyl-2-fluorobenzene-1,4-diamine. The presence of both primary and secondary amine groups would be indicated by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) (-CH2-) group of the benzyl substituent would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C ring stretching absorptions would be observed in the 1450-1600 cm⁻¹ region. A strong absorption band, characteristic of the C-F bond, would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

FT-Raman spectroscopy would complement the FT-IR data. While N-H and other polar group vibrations are often weaker in Raman spectra, the aromatic ring vibrations and the C-C skeletal modes would be expected to produce strong signals. The symmetric vibrations of the benzene rings, in particular, would be prominent. The combination of FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For N1-Benzyl-2-fluorobenzene-1,4-diamine, the spectrum would be dominated by absorptions due to π → π* transitions within the aromatic rings. The presence of the amino groups and the benzyl group, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The electronic absorption spectrum would likely show multiple bands characteristic of substituted benzene derivatives. The specific wavelengths of maximum absorbance (λmax) would be influenced by the solvent polarity. A hypothetical UV-Vis absorption spectrum might exhibit strong absorptions in the 200-400 nm range. Analysis of the positions and intensities of these absorption bands would provide insights into the electronic structure of the molecule.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the atomic and molecular structure of a crystal. In the context of N1-Benzyl-2-fluorobenzene-1,4-diamine, XRD would provide invaluable information regarding its solid-state conformation, crystal packing, and intermolecular interactions. The diffraction pattern, arising from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice, is unique to the specific crystalline arrangement. Analysis of this pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal—and the symmetry of the crystal, defined by its space group.

While a powerful tool for characterizing crystalline materials, a comprehensive XRD analysis of N1-Benzyl-2-fluorobenzene-1,4-diamine is not publicly available in the reviewed scientific literature. Such an analysis would typically involve powder X-ray diffraction (PXRD) to assess the bulk purity and crystallinity of a sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would serve as a fingerprint for this specific compound in its solid form.

Single Crystal X-ray Crystallography for Absolute Structural Determination

For an unambiguous determination of the three-dimensional molecular structure, single crystal X-ray crystallography is the definitive method. This technique involves irradiating a single, high-quality crystal of N1-Benzyl-2-fluorobenzene-1,4-diamine with a focused X-ray beam. The resulting diffraction data, collected as a series of spots of varying intensities, contains the information necessary to map the electron density throughout the crystal and thus determine the precise position of each atom in the molecule.

A search of crystallographic databases and the scientific literature did not yield a reported single crystal X-ray structure for N1-Benzyl-2-fluorobenzene-1,4-diamine. Therefore, specific details on its crystal system, space group, unit cell parameters, and intramolecular bond lengths and angles determined by this method are not available.

To illustrate the type of data that would be obtained from such an analysis, one can look at structurally related compounds. For instance, the crystallographic analysis of similar aromatic diamine derivatives reveals detailed insights into their molecular architecture. A hypothetical data table for N1-Benzyl-2-fluorobenzene-1,4-diamine, were the data available, would resemble the following:

Hypothetical Crystallographic Data for N1-Benzyl-2-fluorobenzene-1,4-diamine

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C13H13FN2 |

| Formula Weight | 216.26 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.5 |

| b (Å) | e.g., 7.0 |

| c (Å) | e.g., 16.0 |

| α (°) | 90 |

| β (°) | e.g., 95.0 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1170 |

| Z | 4 |

| Calculated Density (g/cm³) | e.g., 1.225 |

| Absorption Coeff. (mm⁻¹) | e.g., 0.085 |

Note: The values in this table are hypothetical and for illustrative purposes only, as the experimental crystal structure of N1-Benzyl-2-fluorobenzene-1,4-diamine has not been reported in the searched literature.

Furthermore, a detailed structural analysis would provide a table of selected bond lengths and angles, offering a quantitative description of the molecular geometry.

Hypothetical Selected Bond Lengths and Angles for N1-Benzyl-2-fluorobenzene-1,4-diamine

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-F | e.g., 1.36 |

| C-N (amine 1) | e.g., 1.40 |

| C-N (amine 4) | e.g., 1.38 |

| N-C (benzyl) | e.g., 1.45 |

| C-N-C (angle) | e.g., 120.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

The determination of the absolute structure of N1-Benzyl-2-fluorobenzene-1,4-diamine through single crystal X-ray crystallography would provide the definitive conformational and packing information, which is crucial for understanding its physicochemical properties and potential applications in materials science and medicinal chemistry. However, at present, such detailed structural information remains to be determined and published in the peer-reviewed scientific literature.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations and Quantum Chemical Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical analyses, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are instrumental in elucidating the electronic characteristics of N1-Benzyl-2-fluorobenzene-1,4-diamine.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N1-Benzyl-2-fluorobenzene-1,4-diamine, DFT calculations, often employing a basis set such as 6-311G(d,p) and a hybrid functional like B3LYP, are used to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. nih.gov This process involves minimizing the total electronic energy of the molecule by adjusting the positions of its atoms. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for N1-Benzyl-2-fluorobenzene-1,4-diamine Calculated using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.35 Å |

| C-N (amine) | 1.39 Å | |

| C-N (benzylamine) | 1.42 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| N-H | 1.01 Å | |

| C-H (aromatic) | 1.08 Å | |

| C-H (benzyl) | 1.09 Å | |

| Bond Angle | F-C-C | 119.5° |

| H-N-H | 112.0° | |

| C-N-C | 121.0° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For N1-Benzyl-2-fluorobenzene-1,4-diamine, a smaller gap would imply higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for N1-Benzyl-2-fluorobenzene-1,4-diamine

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.64 |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines.

Computational Studies on Reactivity and Reaction Pathways

Computational methods are also invaluable for predicting the reactivity of N1-Benzyl-2-fluorobenzene-1,4-diamine and for elucidating the mechanisms of reactions in which it participates.

Electrostatic Potential Surface (MESP) Mapping for Identifying Reactivity Sites

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule. It is a color-coded map that indicates regions of positive and negative electrostatic potential. Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For N1-Benzyl-2-fluorobenzene-1,4-diamine, an MESP map would likely show negative potential around the nitrogen atoms of the amino groups and the fluorine atom, indicating these as potential sites for interaction with electrophiles. The aromatic rings would exhibit a more complex potential landscape, with regions of both positive and negative potential influencing their reactivity.

Quantum Mechanical Calculations for Probing Reaction Mechanisms and Transition States

Quantum mechanical calculations can be used to model the entire energy profile of a chemical reaction involving N1-Benzyl-2-fluorobenzene-1,4-diamine. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. These calculations provide a detailed, step-by-step understanding of how chemical bonds are broken and formed during a reaction. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a crucial aspect of understanding the three-dimensional structure of N1-Benzyl-2-fluorobenzene-1,4-diamine and its influence on the compound's physical and chemical properties. The presence of rotatable bonds, such as the C-N bond of the benzyl (B1604629) group and the C-C bond connecting the benzyl group to the nitrogen atom, allows the molecule to adopt various spatial arrangements or conformations. These conformations can differ in energy, and identifying the most stable (lowest energy) conformations is key to predicting the molecule's predominant shapes.

| Parameter | Description | Potential Findings |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. Common choices include AMBER, CHARMM, or GROMOS. | Selection of an appropriate force field is critical for accurately modeling the atomic interactions within the molecule and with its environment. |

| Solvent Model | The representation of the solvent in the simulation, which can be explicit (e.g., TIP3P water) or implicit (a continuum model). | An explicit solvent model would allow for the detailed study of solvent-solute interactions, including hydrogen bonding with water molecules. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Longer simulation times increase the likelihood of observing rare conformational changes and achieving a thorough sampling of the conformational space. |

| Temperature and Pressure | The thermodynamic conditions of the simulation, usually maintained constant to mimic experimental conditions. | Studying the system at different temperatures could reveal temperature-dependent conformational preferences and dynamics. |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way in which molecules of N1-Benzyl-2-fluorobenzene-1,4-diamine interact with each other and with other molecules is fundamental to its properties in the solid state and in solution. These intermolecular interactions govern the formation of larger, organized structures known as supramolecular assemblies.

Hydrogen bonding is expected to play a significant role in the intermolecular interactions of N1-Benzyl-2-fluorobenzene-1,4-diamine. The presence of two amine groups (one primary and one secondary) provides hydrogen bond donors (N-H), while the nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors.

In the solid state, these hydrogen bonds can lead to the formation of well-defined, repeating patterns, creating a crystalline lattice. The specific network of hydrogen bonds will determine the packing of the molecules in the crystal. In solution, hydrogen bonding interactions with solvent molecules will influence the solubility and reactivity of the compound. While a definitive crystal structure analysis for N1-Benzyl-2-fluorobenzene-1,4-diamine is not publicly available, a related compound, N-(4-Nitrobenzyl)benzene-1,2-diamine, has been shown to form one-dimensional chains of hydrogen-bonded dimers in its crystal structure. A similar propensity for hydrogen bonding would be anticipated for N1-Benzyl-2-fluorobenzene-1,4-diamine.

Anion-π interactions are non-covalent interactions that occur between an anion and the electron-rich face of a π-system, such as a benzene (B151609) ring. The benzene rings in N1-Benzyl-2-fluorobenzene-1,4-diamine could potentially engage in such interactions. The electronic nature of the aromatic rings, influenced by the electron-donating amino groups and the electron-withdrawing fluorine atom, will modulate the strength of any potential anion-π interactions.

These interactions are of growing interest in supramolecular chemistry as they can be used to direct the assembly of complex architectures and for the recognition of anionic species. Theoretical calculations could be employed to quantify the strength of anion-π interactions between N1-Benzyl-2-fluorobenzene-1,4-diamine and various anions.

Full Interaction Maps (FIMs) are a computational tool used to visualize and analyze the non-covalent interaction patterns of a molecule. By mapping the interaction energies of a probe atom or molecule around the target molecule, FIMs can identify regions that are favorable for different types of interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

For N1-Benzyl-2-fluorobenzene-1,4-diamine, a FIM analysis would provide a comprehensive 3D picture of its interaction landscape. This would highlight the most likely sites for hydrogen bond donors and acceptors, as well as regions prone to hydrophobic or aromatic stacking interactions. Such information is invaluable for predicting how the molecule will interact with other molecules, which is crucial for understanding its behavior in biological systems or for the design of new materials.

| Interaction Type | Potential Participating Moieties | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | N-H groups of the primary and secondary amines | Crucial for self-assembly and interaction with polar solvents and biological macromolecules. |

| Hydrogen Bonding (Acceptor) | Nitrogen atoms of the amines, Fluorine atom | Influences solubility and the formation of specific intermolecular contacts. |

| π-π Stacking | Benzene rings | Contributes to the stability of solid-state packing and the formation of aggregates in solution. |

| Anion-π Interactions | Benzene rings with anions | Could be important for anion recognition and transport applications. |

| van der Waals Forces | Entire molecule | Contribute to the overall stability of molecular assemblies. |

Synthetic Applications As a Building Block and Research in Materials Science

Role as a Versatile Building Block for Complex Organic Scaffolds

The distinct functionalities within the N1-benzyl-2-fluorobenzene-1,4-diamine molecule make it a highly adaptable precursor for constructing intricate molecular frameworks. The presence of nucleophilic amino groups, a modifiable fluorine atom, and the benzyl (B1604629) protecting group allows for selective and sequential reactions, enabling its integration into sophisticated synthetic routes.

N1-Benzyl-2-fluorobenzene-1,4-diamine is part of a broader class of fluorinated building blocks used to introduce fluorine atoms into target molecules. sigmaaldrich.com The incorporation of fluorine can significantly alter a molecule's physical and chemical properties, including its stability, reactivity, and lipophilicity, with minimal steric impact. sigmaaldrich.com Aromatic diamines are foundational precursors for a variety of more complex structures. The fluorine substituent on N1-benzyl-2-fluorobenzene-1,4-diamine influences the electronic properties of the benzene (B151609) ring and the reactivity of the amino groups, making it a valuable intermediate for specialized syntheses.

The differential reactivity of the two amino groups—one primary and one secondary—is a key feature. The primary amine is generally more nucleophilic and sterically accessible, allowing for selective reactions at this site. The benzyl group on the secondary amine can serve as a protecting group, which can be removed at a later synthetic stage to reveal a new reactive site. This inherent functionality allows chemists to design multi-step syntheses with a high degree of control.

The utility of N1-benzyl-2-fluorobenzene-1,4-diamine is demonstrated in its application within multi-step synthetic pathways. The synthesis of related chiral benzene-1,2-diamine building blocks often involves a three-step sequence: nucleophilic aromatic substitution, alkylation, and reduction. mdpi.com Similarly, N1-benzyl-2-fluorobenzene-1,4-diamine can be prepared and then incorporated into longer synthetic sequences. For instance, benzene-1,2-diamine derivatives are used as hydrogen bond donors in the creation of non-covalent organocatalysts. mdpi.com The structure of N1-benzyl-2-fluorobenzene-1,4-diamine makes it a candidate for developing novel catalysts and other complex molecular architectures through carefully planned, sequential modifications of its functional groups.

Applications in Heterocyclic Chemistry

Aromatic diamines are fundamental precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Benzimidazoles are a critical class of heterocycles, and their synthesis often relies on the cyclization of ortho-phenylenediamines (1,2-diamines) with various reagents. researchgate.netresearchgate.net The inclusion of fluorine in the benzimidazole (B57391) scaffold is a known strategy to enhance biological activity. mdpi.comnih.gov While N1-benzyl-2-fluorobenzene-1,4-diamine is a 1,4-diamine and thus not a direct precursor for benzimidazole synthesis via traditional condensation reactions, its structural isomer, an N-benzyl-fluoro-1,2-benzenediamine, would be a direct precursor. The chemistry of fluorinated diamines is central to creating these fused heterocyclic systems. mdpi.com The study of various fluorinated (benzo[d]imidazol-2-yl)methanols highlights the importance of fluorinated 1,2-diaminobenzenes as starting materials for these valuable compounds. mdpi.com

Quinoxalines represent another important class of nitrogen-containing heterocycles. The most common synthetic route involves the condensation reaction between an aromatic ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govorganic-chemistry.orgsid.irmtieat.org As a para-diamine, N1-benzyl-2-fluorobenzene-1,4-diamine cannot undergo a direct, one-step cyclization to form the quinoxaline (B1680401) core. However, para-diamines can be utilized in alternative, multi-step oxidative pathways to generate related heterocyclic systems like phenazines. The parent compound, 2-fluorobenzene-1,4-diamine (B84049), can react with dicarbonyl compounds such as glyoxal, indicating the potential for its derivatives to form various heterocyclic structures. The versatility of aromatic diamines as precursors allows for the synthesis of a broad range of heterocyclic systems, with the specific isomer dictating the resulting ring structure.

Table 1: Heterocyclic Systems Derived from Aromatic Diamines

| Heterocyclic System | Required Diamine Isomer | Typical Co-reactant |

| Benzimidazole | ortho (1,2) | Carboxylic Acids, Aldehydes |

| Quinoxaline | ortho (1,2) | 1,2-Dicarbonyl Compounds |

| Phenazine-type structures | para (1,4) | Oxidative pathways |

Contributions to Polymer Chemistry and Materials Science

The unique properties conferred by the fluorine atom make fluorinated compounds highly valuable in materials science. N1-Benzyl-2-fluorobenzene-1,4-diamine is classified as a building block for polymer science. bldpharm.com Its parent molecule, 2-fluorobenzene-1,4-diamine, is employed as a monomer in the synthesis of high-performance polymers. These include fluorinated polyimides and poly(amide-imide)s, which are known for their exceptional thermal stability and enhanced solubility, properties that are highly advantageous for material processing. The incorporation of fluorinated monomers like this can lead to materials with improved chemical resistance, lower dielectric constants, and specific optical properties, making them suitable for applications in electronics and aerospace.

Table 2: Properties of Polymers Derived from Fluorinated Diamines

| Polymer Type | Key Properties | Potential Applications |

| Fluorinated Polyimides | High thermal stability, good solubility, chemical resistance | Electronics, aerospace components |

| Fluorinated Poly(amide-imide)s | Excellent mechanical strength, thermal stability | High-performance coatings, films |

Precursors for Polymer Synthesis and Advanced Materials Development

N1-Benzyl-2-fluorobenzene-1,4-diamine serves as a specialized building block in the synthesis of advanced polymers, particularly fluorinated polyimides. The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and solubility in organic solvents. They can also possess desirable dielectric and optical properties, making them suitable for applications in microelectronics and optoelectronics.

The presence of the fluorine atom in N1-Benzyl-2-fluorobenzene-1,4-diamine can lead to polymers with a lower dielectric constant and reduced moisture absorption, which are critical characteristics for materials used in high-frequency communication devices and as interlayer dielectrics in semiconductors. nbinno.com The benzyl group on one of the amine functionalities allows for tailored solubility and processing characteristics of the resulting polymers.

Research into fluorinated diamines has shown their utility in creating soluble polyimides for applications such as flexible displays. While specific research detailing the polymerization of N1-Benzyl-2-fluorobenzene-1,4-diamine is not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in the development of high-performance polymers. The general synthetic routes to creating polymers from diamine monomers, such as polycondensation with dianhydrides to form polyimides, are well-established and applicable to this compound. researchgate.net

Table 1: Properties Enhanced by Fluorination in Polymers

| Property | Enhancement due to Fluorine Incorporation |

| Thermal Stability | Increased |

| Chemical Resistance | Improved |

| Dielectric Constant | Lowered |

| Moisture Absorption | Reduced |

| Optical Transparency | Often Improved |

| Solubility | Can be enhanced in organic solvents |

Development of Specialty Chemicals and Dyes

Aromatic diamines are fundamental precursors in the synthesis of a wide array of specialty chemicals and dyes. The reactivity of the amino groups in N1-Benzyl-2-fluorobenzene-1,4-diamine allows for its use as a scaffold to build more complex molecules. For instance, N-substituted phenylenediamines are known intermediates in the production of various classes of dyes.

The general reaction chemistry of aromatic amines, such as diazotization followed by coupling reactions, is a cornerstone of dye synthesis. youtube.com While specific examples of dyes synthesized directly from N1-Benzyl-2-fluorobenzene-1,4-diamine are not prominent in the literature, its structural analogue, N-phenylbenzene-1,4-diamine, is a known precursor for several dyes. This suggests the potential of N1-Benzyl-2-fluorobenzene-1,4-diamine to be utilized in similar synthetic pathways to create novel dyes with potentially altered properties due to the presence of the fluorine and benzyl groups. These modifications could influence the color, fastness, and solubility of the resulting dyes.

Furthermore, the diamine functionality allows for the synthesis of various heterocyclic compounds, which are important scaffolds in specialty chemicals. The development of novel reagents and catalysts continues to expand the toolkit for synthesizing complex molecules from fluorinated precursors like N1-Benzyl-2-fluorobenzene-1,4-diamine.

Research in Electronic Materials (e.g., N-doped Nanoribbons, Perovskite Solar Cells)

The electronic properties of N1-Benzyl-2-fluorobenzene-1,4-diamine make it a candidate for research in the field of electronic materials. The incorporation of nitrogen atoms into carbon-based nanomaterials, such as graphene nanoribbons, is a method to tune their electronic properties, a process known as N-doping. While direct use of this specific compound for N-doped nanoribbons is not widely reported, aromatic diamines can be explored as molecular precursors in bottom-up synthesis approaches for such materials.

Conclusion and Future Research Directions

Summary of Key Research Contributions and Remaining Challenges

Research into fluorinated aromatic diamines has been driven by the need for advanced polymers with enhanced thermal stability, solubility, and specific optical and dielectric properties. The introduction of fluorine atoms into the polymer backbone can lead to materials with lower dielectric constants, reduced water absorption, and improved processability. chemmethod.comkpi.ua While specific research contributions focusing exclusively on N1-Benzyl-2-fluorobenzene-1,4-diamine are not extensively documented in publicly available literature, the broader field of fluorinated diamines provides a context for its potential significance.

Key Research Contributions in Related Fluorinated Diamines:

Monomer Synthesis: A primary area of research has been the development of synthetic routes to novel fluorinated diamine monomers. nih.govglobethesis.com These methods often involve nucleophilic aromatic substitution reactions followed by reduction of nitro groups to form the desired diamines. mdpi.commdpi.com The synthesis of unsymmetrical diamines, such as the subject of this article, presents unique challenges in achieving regioselectivity and high yields.

Polymer Synthesis and Characterization: Fluorinated diamines are key building blocks for high-performance polymers like polyimides and polyamides. chemmethod.comresearchgate.netmdpi.com Research has demonstrated that incorporating fluorine-containing monomers can significantly enhance the properties of the resulting polymers, leading to materials with high thermal stability, good mechanical strength, and excellent solubility in organic solvents. researchgate.netmdpi.com

Property Tuning: The strategic placement of fluorine atoms and other functional groups on the diamine monomer allows for the fine-tuning of polymer properties. For instance, the introduction of bulky trifluoromethyl groups has been shown to improve the solubility and optical transparency of polyamides. mdpi.com

Remaining Challenges:

Scalable Synthesis: A significant hurdle for the practical application of many novel fluorinated diamines, likely including N1-Benzyl-2-fluorobenzene-1,4-diamine, is the development of cost-effective and scalable synthetic routes. Many reported syntheses involve multiple steps and require expensive reagents, limiting their industrial viability. globethesis.com

Structure-Property Relationship: While general trends are understood, the precise influence of the fluorine atom's position and the nature of other substituents on the final properties of the polymers is not always predictable. A deeper understanding of these structure-property relationships is crucial for the rational design of new materials.

Processability: Despite improvements in solubility, the processing of some high-performance polymers derived from fluorinated diamines can still be challenging due to their high glass transition temperatures and melt viscosities.

Emerging Directions in Synthetic Methodologies for Fluorinated Diamines

The synthesis of fluorinated diamines is an active area of research, with several emerging trends aimed at improving efficiency, sustainability, and access to novel structures.

Catalytic Methods: There is a growing interest in the use of transition-metal catalysis for the synthesis of fluorinated aromatics. These methods can offer milder reaction conditions and improved selectivity compared to traditional nucleophilic substitution reactions.

Flow Chemistry: Microchannel continuous reactors are being explored for the synthesis of fluorinated diamines. globethesis.com This technology can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for exothermic reactions. globethesis.com

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic routes. This includes the use of greener solvents, such as deep eutectic solvents, and reducing the amount of waste generated. globethesis.com For instance, the use of deep eutectic solvents has been investigated as a catalytic method in Ullmann reactions for the synthesis of dinitro compounds, which are precursors to diamines. globethesis.com

Late-Stage Fluorination: The development of methods for the introduction of fluorine atoms at a late stage in a synthetic sequence is a highly desirable goal. This would allow for the diversification of complex molecules and the rapid generation of libraries of fluorinated compounds for screening.

Prospective Avenues in Theoretical and Computational Studies for Predicting Reactivity and Properties

Theoretical and computational chemistry are powerful tools for understanding and predicting the behavior of molecules, and they are increasingly being applied to the study of fluorinated compounds.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the reactivity of different sites in a molecule. rsc.orgnih.gov This can aid in the design of more efficient synthetic routes and in understanding the regioselectivity of reactions. For example, computational analyses have been used to study the active sites in molecules for bond-breaking or radical attack. nih.gov

Predicting Properties: Computational models can be used to predict a wide range of properties for both monomers and polymers, including their electronic structure, optical properties, and mechanical strength. nih.gov This can help to guide the selection of monomers for the synthesis of materials with specific desired characteristics. For instance, computational methods have been used to predict 19F NMR shifts for fluorinated organic compounds with high accuracy. nih.gov

Understanding Intermolecular Interactions: The presence of fluorine can significantly influence intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.netnih.gov Computational studies can provide detailed insights into these interactions, which are crucial for understanding the packing of molecules in the solid state and the morphology of polymers. researchgate.net

Potential for Novel Material Development and Interdisciplinary Research Initiatives

The unique combination of a fluorine atom, a benzyl (B1604629) group, and two amine functionalities in N1-Benzyl-2-fluorobenzene-1,4-diamine opens up possibilities for the development of novel materials with tailored properties.

High-Performance Polymers: The primary application for this compound is likely as a monomer for the synthesis of advanced polymers such as polyimides, polyamides, and polyureas. chemmethod.com The presence of the fluorine atom could impart a low dielectric constant and low water absorption, making these materials suitable for applications in microelectronics. kpi.ua The benzyl group may enhance solubility and modify the thermal properties of the resulting polymers.

Organic Electronics: Aromatic diamines are also of interest in the field of organic electronics. They can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The specific electronic properties imparted by the fluorine and benzyl substituents could lead to materials with improved performance in these applications.

Interdisciplinary Research: The development of new materials based on N1-Benzyl-2-fluorobenzene-1,4-diamine will require a collaborative effort between synthetic chemists, polymer scientists, materials engineers, and computational chemists. Such interdisciplinary initiatives will be crucial for fully realizing the potential of this and other novel fluorinated diamines.

Q & A

Q. What are the standard synthetic routes for N1-Benzyl-2-fluorobenzene-1,4-diamine in laboratory settings?

The synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated benzene derivatives and benzylamine precursors. For example, 1,4-diaminobenzene derivatives can react with benzyl halides under controlled conditions (e.g., inert atmosphere, catalytic bases like K₂CO₃, and polar aprotic solvents such as DMF). Reaction optimization focuses on avoiding over-alkylation and ensuring regioselectivity for the fluorine substituent .

Q. How is the molecular structure of N1-Benzyl-2-fluorobenzene-1,4-diamine confirmed post-synthesis?

Characterization relies on spectroscopic methods:

Q. What safety precautions are critical when handling this compound?

Due to potential skin/eye irritation and respiratory sensitization, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid direct contact with amines, which are common precursors. Waste disposal should follow protocols for aromatic amines and fluorinated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like over-alkylated species?

Key strategies include:

- Stoichiometric control : Limiting benzyl halide equivalents to prevent di-substitution.

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) enhance selectivity in biphasic systems.

- In-situ monitoring : Techniques like TLC or HPLC track intermediate formation .

Q. What computational methods aid in predicting the reactivity of N1-Benzyl-2-fluorobenzene-1,4-diamine?

DFT (Density Functional Theory) calculations model electronic effects of the fluorine atom and benzyl group on reaction pathways. For example:

Q. How do structural modifications (e.g., fluorination, benzyl substitution) influence biological activity?

Comparative studies with analogs (e.g., nitro- or methoxy-substituted diamines) reveal:

- Fluorine’s role : Enhances metabolic stability and membrane permeability via electronegativity.

- Benzyl groups : Increase lipophilicity, potentially improving blood-brain barrier penetration. Biological assays (e.g., antimicrobial MIC tests) quantify these effects .

Q. What analytical challenges arise in detecting trace impurities in this compound?

Impurities like unreacted 1,4-diaminobenzene or benzyl halides require:

- HPLC-UV/FLD : High sensitivity for aromatic amines.

- GC-MS : Volatile by-products (e.g., benzyl alcohols).

- ²⁹Si NMR (if silica gel is used in purification) to detect column bleed .

Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Batch variability : Verify purity via HPLC and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times).

- Structural confirmation : Revisit characterization data to rule out isomerism or degradation. Cross-referencing with crystallographic data (e.g., bond lengths in ) ensures structural integrity.

Q. Why might computational predictions of solubility conflict with experimental observations?

- Solvent-solute interactions : Models may overlook specific H-bonding or π-π stacking.

- Polymorphism : Crystalline vs. amorphous forms alter solubility profiles. Experimental validation via shake-flask methods or DSC (Differential Scanning Calorimetry) is critical .

Emerging Applications

Q. What role does this compound play in designing photoactive materials?

Its conjugated diamine structure serves as a building block for:

- Electron-transport layers in OLEDs, leveraging fluorine’s electron-withdrawing effects.

- Metal-organic frameworks (MOFs) : Coordination with transition metals (e.g., Cu²⁺) creates porous networks for catalysis or sensing .

Q. How is it utilized in asymmetric catalysis?

Chiral derivatives (e.g., with enantiopure benzyl groups) act as ligands in asymmetric hydrogenation. Stereochemical outcomes are analyzed via circular dichroism (CD) and enantiomeric excess (ee) measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.